Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-

Lipophilicity Drug-likeness 1-Arylcyclopropylamine

Medicinal chemistry teams require exact synthetic intermediates to ensure experimental reproducibility and SAR data integrity. Generic ring-size substitutions alter lipophilicity (ΔLogP +0.4-0.5 vs. dioxane analog) and conformational ensembles, invalidating downstream PK comparisons. - **Patent-traceable intermediate**: Directly referenced in WO 2007/047306 A1 (Elan Pharmaceuticals) for BACE1/γ-secretase inhibitor programs. - **Defined physicochemical profile**: LogP 2.81, tPSA 44.48 Ų - within CNS MPO space for blood-brain barrier penetration. - **Consistent ≥98% purity** across ISO-certified supply chains; suitable for HPLC reference standards and QC batch release.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B12621404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1COCOCC1C2=CC(=CC=C2)C3(CC3)N
InChIInChI=1S/C14H19NO2/c15-14(5-6-14)13-3-1-2-11(8-13)12-4-7-16-10-17-9-12/h1-3,8,12H,4-7,9-10,15H2
InChIKeyMOAUDQOGYBFAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-: Structural and Physicochemical Overview


Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- (CAS 935460-20-1; molecular formula C₁₄H₁₉NO₂; MW 233.31 g/mol) is a 1-arylcyclopropylamine derivative bearing a 1,3-dioxepane (seven-membered cyclic formal) substituent at the meta-position of the phenyl ring . The compound is disclosed in WO 2007/047306 A1 (Elan Pharmaceuticals, Inc.) as a synthetic intermediate within a series of aryl-cyclopropyl derivative aspartyl protease inhibitors developed for the treatment of amyloidosis, including Alzheimer's disease [1]. Its physicochemical properties include a calculated LogP of 2.81, a topological polar surface area (tPSA) of 44.48 Ų, a density of 1.141 g/cm³, and a boiling point of 353.9 °C at 760 mmHg . The compound is commercially available from multiple suppliers at purities ≥98%, targeting pharmaceutical R&D and quality control applications .

Patent Intermediate
Documented in WO 2007/047306 A1 as aspartyl protease inhibitor building block
Ring-Size Engineering
Seven-membered 1,3-dioxepane enables conformational flexibility and elevated lipophilicity
QC-Grade Supply
Available at ≥98% purity from ISO-certified suppliers for R&D and quality control use

Why Generic 1-Arylcyclopropylamine Intermediates Cannot Substitute


The 1-arylcyclopropylamine scaffold is a privileged pharmacophore employed across multiple therapeutic programs, including LSD1 demethylase inhibitors, dipeptidyl peptidase IV inhibitors, and aspartyl protease inhibitors [1]. Within the Elan Pharmaceuticals aspartyl protease inhibitor series, the nature and size of the cyclic acetal substituent on the phenyl ring directly modulate both synthetic downstream reactivity and the physicochemical properties of the final drug substance [2]. The seven-membered 1,3-dioxepane ring present in Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- confers a distinct combination of lipophilicity (LogP 2.81), conformational flexibility, and steric bulk that differs measurably from the five-membered 1,3-dioxolane and six-membered 1,4-dioxane analogs . Simple replacement with a differently sized cyclic acetal alters the hydrogen-bonding capacity, metabolic stability profile, and pharmacokinetic behavior of downstream conjugates—making generic substitution scientifically unsound without explicit re-validation [2]. The quantitative evidence below demonstrates precisely where this compound diverges from its closest structural analogs.

Cyclic Acetal Size Drives Divergent Properties
The 1,3-dioxepane ring yields higher LogP, larger molecular volume, and a distinct conformational ensemble compared to 1,3-dioxolane or 1,4-dioxane analogs. Generic substitution may shift downstream reactivity and pharmacokinetic profiles without re-validation.
Absence from Patent-Specific Synthetic Routes
Unlike this intermediate, generic 1-arylcyclopropylamines lack documented positioning in the Elan aspartyl protease inhibitor patent (WO 2007/047306 A1). Using unlisted analogs may compromise synthetic traceability and IP documentation.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity (LogP) Comparison: 1,3-Dioxepane vs. 1,4-Dioxane

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- exhibits a calculated LogP of 2.81, which is elevated relative to the six-membered 1,4-dioxane analog Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (CAS 935460-70-1) . The increased lipophilicity arises from the additional methylene unit in the seven-membered dioxepane ring, which increases the compound's hydrocarbon character without introducing additional hydrogen-bond acceptors beyond the two ring oxygens . This LogP difference is significant for downstream conjugate design, as it predicts approximately 0.3–0.5 log unit higher membrane permeability and commensurately greater CNS penetration potential for drug substances derived from the dioxepane intermediate [1].

LogP Comparison
Cross-study comparable
Target LogP 2.81 vs. dioxane analog ~2.3–2.4; ΔLogP ≈ +0.4 to +0.5
Supports higher lipophilicity for CNS permeability research
Calculated values; experimental determination recommended
Lipophilicity Drug-likeness 1-Arylcyclopropylamine

Molecular Weight and Polar Surface Area: Ring-Size Effects

The target compound has a molecular weight of 233.31 g/mol and a topological polar surface area (tPSA) of 44.48 Ų . Compared with the 1,4-dioxane analog (MW 219.28 g/mol; estimated tPSA ~44.5 Ų), the dioxepane derivative achieves a 14 g/mol higher molecular weight while maintaining nearly identical polar surface area . This is notable because the additional methylene group increases the apolar surface area without adding polar atoms, yielding a higher fraction of sp³ carbon character (Fsp³) and a lower PSA/MW ratio—both parameters independently associated with improved clinical attrition rates in CNS drug discovery [1].

MW & tPSA Profile
Cross-study comparable
MW 233.31 vs. 219.28 g/mol; tPSA ~44.5 Ų for both; PSA/MW ratio lower for dioxepane (0.191)
Higher apolar surface fraction may improve passive membrane permeability
Fragment-based tPSA estimates; consistent with CNS MPO trends
Molecular weight Polar surface area Ring-size effect

Patent-Documented Role as Aspartyl Protease Inhibitor Intermediate

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is explicitly disclosed at pages 102–103 of WO 2007/047306 A1 as a synthetic precursor within a series of aryl-cyclopropyl derivative aspartyl protease inhibitors targeting amyloid-beta pathology [1]. Unlike generic arylcyclopropylamine building blocks that lack documented therapeutic lineage, this compound is anchored in a specific, published pharmaceutical pipeline directed at Alzheimer's disease and related amyloidoses [2]. The patent describes a multi-step synthetic sequence in which the 1,3-dioxepane moiety serves as a latent functionality that can be selectively unmasked or further elaborated to generate the final aspartyl protease inhibitor pharmacophore [1]. This provides procurement traceability that generic arylcyclopropylamine alternatives cannot offer.

Patent Intermediate Status
Direct head-to-head
Explicitly listed in WO 2007/047306 A1 (pp. 102–103) as aspartyl protease inhibitor intermediate
Provides synthetic traceability absent from generic arylcyclopropylamine building blocks
Patent document analysis; verifies positioning in Elan synthetic scheme
Aspartyl protease inhibitor Amyloidosis Alzheimer's disease Patent intermediate

Conformational Flexibility: 1,3-Dioxepane vs. Smaller Cyclic Acetals

The seven-membered 1,3-dioxepane ring in the target compound adopts multiple low-energy conformations (chair, twist-chair, and boat families) that are not accessible to the more rigid five-membered 1,3-dioxolane or the relatively constrained six-membered 1,4-dioxane rings [1]. This conformational plasticity is documented in the heterocyclic chemistry literature: 1,3-dioxepanes exhibit a conformational energy landscape with at least four accessible minima separated by barriers of <5 kcal/mol, compared with two dominant conformations for 1,3-dioxolanes [1]. For drug discovery, this increased flexibility can translate to enhanced adaptability in protein binding pockets, potentially enabling induced-fit recognition modes that more rigid cyclic acetals cannot achieve [2].

Conformational Flexibility
Class-level inference
1,3-Dioxepane: ≥4 accessible conformations vs. ~2 for dioxolane, chair-dominated for dioxane
Greater conformational sampling may facilitate bioactive conformation optimization
Class-level conformational analysis; substituent effects require case-by-case review
Conformational analysis Ring flexibility 1,3-Dioxepane

Recommended Application Scenarios


Aspartyl Protease Inhibitor Development for Alzheimer's Disease

Organizations pursuing β-amyloid-targeted aspartyl protease inhibitor programs should procure Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- as the documented intermediate when referencing or building upon the synthetic routes disclosed in WO 2007/047306 A1 . The compound's placement at pages 102–103 of this patent provides direct synthetic traceability that generic alternatives lack, supporting both experimental reproducibility and intellectual property documentation . The 1,3-dioxepane moiety's conformational flexibility (≥4 accessible low-energy conformations) may additionally enable downstream optimization of induced-fit binding interactions with the BACE1 or γ-secretase active sites [1].

CNS-Penetrant Drug Candidate Synthesis

For CNS-targeted programs requiring brain-penetrant small molecules, the target compound's calculated LogP of 2.81 and tPSA of 44.48 Ų place it within favorable CNS MPO (Multiparameter Optimization) space . Compared with the 1,4-dioxane analog (estimated LogP ~2.3–2.4), the dioxepane intermediate delivers an estimated ΔLogP of +0.4 to +0.5 without increasing PSA, a profile that favors passive blood–brain barrier penetration [1]. Medicinal chemistry teams should select this intermediate when the target product profile demands higher lipophilicity than the dioxolane or dioxane congeners can provide .

SAR Studies on Cyclic Acetal Ring-Size Effects

When conducting systematic SAR investigations of the cyclic acetal substituent in 1-arylcyclopropylamine-based inhibitors, Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- serves as the seven-membered ring representative in a ring-size ladder that includes the five-membered 1,3-dioxolane and six-membered 1,4-dioxane analogs . The compound's 14 g/mol higher molecular weight versus the dioxane analog, combined with its distinct conformational ensemble, enables researchers to deconvolute steric, lipophilic, and conformational contributions to target binding affinity and selectivity [1]. Procuring all three ring-size variants from a single supplier with consistent purity specifications ensures comparative data integrity .

Reference Standard for Analytical Method Development and QC

With a boiling point of 353.9 °C, density of 1.141 g/cm³, and refractive index of 1.56, Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- possesses well-defined physicochemical constants suitable for use as a chromatographic reference standard in HPLC purity method development . Its commercial availability at ≥98% purity from ISO-certified suppliers supports its deployment in pharmaceutical quality control workflows, where distinguishing the dioxepane intermediate from its dioxolane and dioxane analogs by retention time or spectroscopic signature is essential for batch release testing [1].

Application
Selection Property
Validation Focus
Aspartyl protease inhibitor synthesis research
Patent-documented intermediate lineage in WO 2007/047306 A1
Synthetic fidelity and IP traceability review
CNS drug discovery research
Calculated LogP/tPSA profile within favorable CNS MPO space
Blood-brain barrier permeability and brain exposure assays
Cyclic acetal ring-size SAR studies
Ring-size ladder from dioxolane to dioxepane with consistent purity grade
Deconvoluting steric, lipophilic, and conformational contributions to target binding
Analytical reference standard for QC
Defined physicochemical constants (bp, density, refractive index)
HPLC retention time and spectroscopic differentiation from ring-size analogs
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